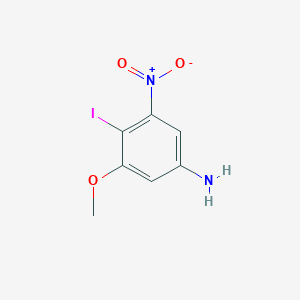

4-Iodo-3-methoxy-5-nitroaniline

CAS No.:

Cat. No.: VC18159055

Molecular Formula: C7H7IN2O3

Molecular Weight: 294.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7IN2O3 |

|---|---|

| Molecular Weight | 294.05 g/mol |

| IUPAC Name | 4-iodo-3-methoxy-5-nitroaniline |

| Standard InChI | InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3 |

| Standard InChI Key | NYAMJVRIZDMRMF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1I)[N+](=O)[O-])N |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

4-Iodo-3-methoxy-5-nitroaniline exhibits a planar aromatic structure with substituents at the 3-, 4-, and 5-positions of the benzene ring. The iodine atom at position 4 contributes to its electron-deficient character, while the methoxy (-OCH) and nitro (-NO) groups at positions 3 and 5 introduce steric and electronic effects that influence reactivity . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 294.05 g/mol | |

| SMILES Notation | COC1=CC(=CC(=C1I)N+[O-])N | |

| InChI Key | NYAMJVRIZDMRMF-UHFFFAOYSA-N | |

| Boiling Point | Not reported | - |

| Density | 2.0–2.1 g/cm (estimated) |

The compound’s low solubility in polar solvents (e.g., water) contrasts with its moderate solubility in ethanol and acetone, a trait leveraged in purification processes .

Synthesis Methods and Reaction Pathways

Diazotization-Iodination Strategy

A widely reported synthesis begins with 3-methoxy-5-nitroaniline, which undergoes diazotization using sodium nitrite () in hydrochloric acid () at 0–5°C . The resulting diazonium salt is treated with potassium iodide () to introduce the iodine substituent via Sandmeyer reaction:

This method achieves yields of 68–75%, with purity >95% after recrystallization from ethanol .

Alternative Pathways

Patents describe a two-step approach starting with 4-nitroaniline:

-

Methoxylation: Treatment with iodomethane () in the presence of a base (e.g., KCO) substitutes a hydrogen atom with methoxy.

-

Directed Ortho-Iodination: Using and a silver catalyst (AgOTf), iodine is introduced at the para position relative to the nitro group .

This route avoids diazotization, reducing byproduct formation but requiring costly catalysts .

Applications in Pharmaceuticals and Industrial Chemistry

Pharmaceutical Intermediates

4-Iodo-3-methoxy-5-nitroaniline serves as a precursor to kinase inhibitors, analogous to the role of 4-fluoro-2-methoxy-5-nitroaniline in Mereletinib synthesis . Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl scaffolds common in oncology therapeutics . For example, coupling with boronic acids yields compounds targeting BRAF V600E mutations .

Dye and Pigment Manufacturing

The nitro group’s electron-withdrawing properties enhance chromophore intensity, making the compound valuable in azo dye synthesis. Reaction with diazonium salts produces deeply colored complexes used in textile and ink industries. A representative reaction is:

Catalysis and Material Science

Preliminary studies suggest utility in palladium-catalyzed C–H activation reactions, where the iodine atom acts as a directing group . Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for gas storage applications.

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coats |

| Ventilation | Fume hoods with >100 ft/min airflow |

| Storage | Airtight containers in dark, dry conditions |

| Spill Management | Absorb with vermiculite; neutralize with 10% NaOH |

Regulatory compliance with OSHA (29 CFR 1910.1200) and EPA guidelines is mandatory for industrial-scale operations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume